molecular formula C30H26N4O2 B10872571 1-benzyl-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

1-benzyl-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10872571
M. Wt: 474.6 g/mol
InChI Key: NWAFOKGCCXMOKB-UHFFFAOYSA-N
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Description

1-benzyl-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound that features a unique combination of indole, pyrazolo, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further explored for enhanced biological activities.

Scientific Research Applications

1-benzyl-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-benzyl-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may target enzymes, receptors, or DNA, leading to modulation of cellular processes.

    Pathways Involved: It can influence signaling pathways such as apoptosis, cell cycle regulation, and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-(3H-indol-3-yl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-5,6-dione
  • 1-benzyl-5-(2-phenylethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Uniqueness

1-benzyl-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is unique due to its specific combination of indole and pyrazolo[4,3-c]pyridine moieties, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C30H26N4O2

Molecular Weight

474.6 g/mol

IUPAC Name

1-benzyl-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenylpyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C30H26N4O2/c1-21-29-27(18-28(35)32(21)17-16-23-19-31-26-15-9-8-14-25(23)26)33(20-22-10-4-2-5-11-22)34(30(29)36)24-12-6-3-7-13-24/h2-15,18-19,23H,16-17,20H2,1H3

InChI Key

NWAFOKGCCXMOKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1CCC3C=NC4=CC=CC=C34)N(N(C2=O)C5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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